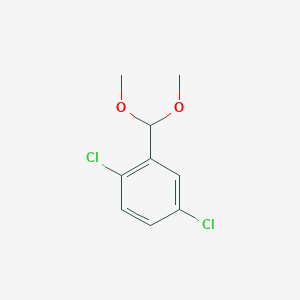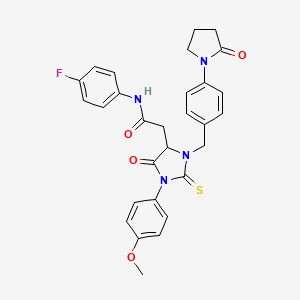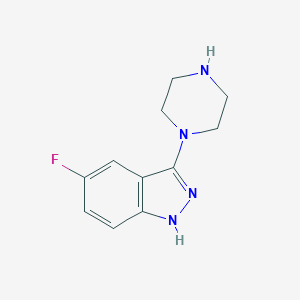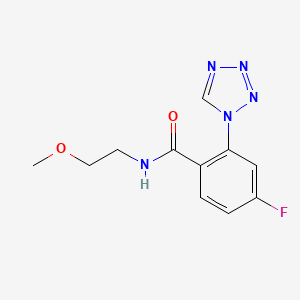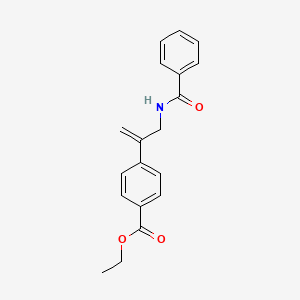
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular weight of 309.3598 daltons .
Vorbereitungsmethoden
The synthesis of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate typically involves esterification reactions. One common method is the reaction of ethyl 4-(2-cyanoacetamido)benzoate with hydrogen sulfide in the presence of triethylamine, followed by treatment with dimethyl acetylenedicarboxylate (DMAD) to afford the desired product . Industrial production methods often involve continuous-flow synthesis, which optimizes reaction time and sequences to achieve high conversion and selectivity .
Analyse Chemischer Reaktionen
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes, depending on the reducing agent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This mechanism is similar to that of other local anesthetics, which reduce the excitability of nerve membranes without affecting the resting potential .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate can be compared to other similar compounds such as:
Benzocaine: A well-known local anesthetic with a similar ester structure.
Procaine: Another local anesthetic that shares structural similarities but has different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
919349-77-2 |
|---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)17-11-9-15(10-12-17)14(2)13-20-18(21)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3,(H,20,21) |
InChI-Schlüssel |
RMRCATNJTSYRRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=C)CNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
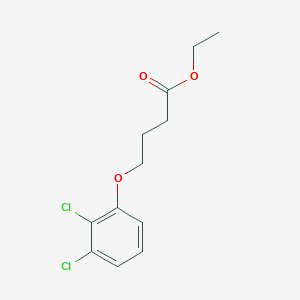
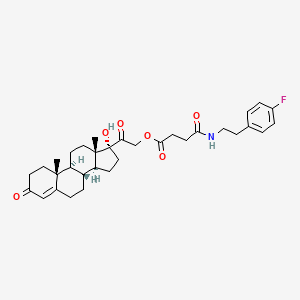
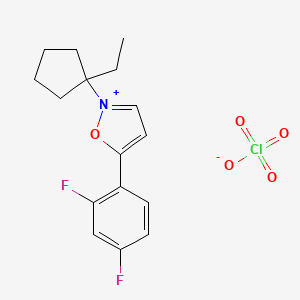
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
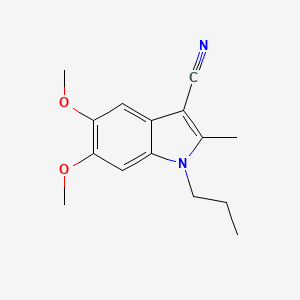
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
